[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol
Overview
Description
[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol: is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound features a biphenyl core substituted with a dioxolane ring and a methanol group. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
Mechanism of Action
Target of Action
Related compounds such as azoxybenzenes are known to have various biological activities and are used as liquid crystals, plant growth stimulators, and polyvinyl chloride stabilizers .
Mode of Action
It’s worth noting that the reactivity of the azoxy group in related compounds allows them to be used as building blocks in fine organic synthesis .
Biochemical Pathways
Related compounds such as azoxybenzenes are known to be involved in various biological activities .
Pharmacokinetics
The compound’s molecular weight is 10411 , which could potentially influence its bioavailability.
Result of Action
Related compounds such as azoxybenzenes are known to have various biological activities .
Action Environment
It’s worth noting that the stability of related compounds can be influenced by factors such as temperature .
Biochemical Analysis
Biochemical Properties
[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with muscarinic acetylcholine receptors, which are involved in numerous physiological processes. The compound’s interaction with these receptors can lead to the modulation of signal transduction pathways, influencing cellular responses. Additionally, [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol can act as a co-monomer in polyacetals, affecting the polymerization process and the properties of the resulting polymers .
Cellular Effects
The effects of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with muscarinic acetylcholine receptors can alter intracellular calcium levels, affecting muscle contraction, neurotransmitter release, and other cellular activities. Furthermore, [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol can impact gene expression by acting as a transcriptional regulator, leading to changes in protein synthesis and cellular behavior .
Molecular Mechanism
At the molecular level, [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol exerts its effects through specific binding interactions with biomolecules. It can bind to muscarinic acetylcholine receptors, leading to either inhibition or activation of these receptors. This binding can result in conformational changes in the receptor structure, influencing downstream signaling pathways. Additionally, [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol can inhibit or activate enzymes involved in metabolic processes, thereby altering the metabolic flux and the levels of various metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in adaptive cellular responses, such as changes in receptor sensitivity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol vary with different dosages in animal models. At low doses, the compound can modulate physiological processes without causing significant adverse effects. At high doses, it can lead to toxic effects, such as liver damage, neurotoxicity, and disruptions in metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels .
Transport and Distribution
The transport and distribution of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol within tissues can vary, with higher concentrations observed in organs involved in its metabolism and excretion .
Subcellular Localization
The subcellular localization of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy. For example, localization to the nucleus can enhance its role as a transcriptional regulator, while localization to the mitochondria can affect cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol typically involves the reaction of biphenyl derivatives with dioxolane precursors. One common method is the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetalization reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and catalyst concentrations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the dioxolane ring to form diols.
Substitution: The biphenyl core allows for various substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]carboxylic acid.
Reduction: Formation of [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol diol.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in proteomics research to study protein interactions and functions.
Medicine:
- Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry:
Comparison with Similar Compounds
- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide
- 4,4-Dimethyl-5-methylidene-1,3-dioxolan-2-one
- 1,3-Dioxanes
Uniqueness:
- The presence of both a dioxolane ring and a biphenyl core makes [4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol unique in its structural properties.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, adds to its versatility in research and industrial applications.
Properties
IUPAC Name |
[4-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)16-18-9-10-19-16/h1-8,16-17H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNOFHMTKGJXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=C(C=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602499 | |
Record name | [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889954-12-5 | |
Record name | [4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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